![molecular formula C19H19ClF3N3O B2896861 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone CAS No. 339111-39-6](/img/structure/B2896861.png)
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone
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Description
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(4-phenylpiperazino)-1-propanone (CFTPP) is a synthetic compound that has been used in various scientific research applications. It is a relatively new compound and has only recently been used in laboratory experiments. CFTPP is a pyridinyl derivative of trifluoromethylphenylpiperazine (TFMPP), which is an important class of compounds used in research. CFTPP has a wide range of applications, including as a research tool, as a therapeutic agent, and as a diagnostic marker.
Scientific Research Applications
Chiral Intermediate Synthesis
A study demonstrated the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This process involves the expression of various microbial reductases in Escherichia coli, with one exhibiting high activity and enantioselectivity towards 3-chloro-1-phenyl-1-propanone, generating the desired (S)-alcohol product with high enantiomeric excess (Y. Choi et al., 2010).
Chemical Reaction Studies
Another study explored the complexation and reactivity of trifluoromethanesulphonates (triflates) with their conjugate acid, showcasing the strong solvation and formation constants in different solvents. This research provides insights into the behavior of trifluoromethyl groups in chemical reactions, which could be relevant for the synthesis and reactivity of the compound of interest (D. Souverain et al., 1980).
Cyclisation Catalyst
Research on sulfonamides as terminators in cationic cyclisations revealed that trifluoromethanesulfonic (triflic) acid catalyzes cyclisation processes efficiently, leading to the formation of complex polycyclic systems. This highlights the utility of trifluoromethyl-containing compounds as catalysts in organic synthesis (Charlotte M. Haskins & D. Knight, 2002).
Fluorinated Pyridine Derivatives
A review on the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a close relative to the compound , discussed its importance in the synthesis of pesticides, indicating potential applications of fluorinated pyridines in agrochemical research (Lu Xin-xin, 2006).
Solubility Studies
Research on the solubility of 2-chloro-3-(trifluoromethyl)pyridine in various solvent mixtures at different temperatures provides insights into the physical properties of similar compounds, which could inform their applications in chemical synthesis and pharmaceutical formulation (A. Jouyban et al., 2017).
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c20-16-12-14(19(21,22)23)13-24-17(16)6-7-18(27)26-10-8-25(9-11-26)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKCVQNSXDIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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